molecular formula C12H9NOS B11115122 2-(2-Methylfuran-3-yl)benzo[d]thiazole

2-(2-Methylfuran-3-yl)benzo[d]thiazole

Cat. No.: B11115122
M. Wt: 215.27 g/mol
InChI Key: UXSVKYXZIXGJIC-UHFFFAOYSA-N
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Description

2-(2-Methylfuran-3-yl)benzo[d]thiazole is a heterocyclic compound that combines a benzothiazole ring with a methylfuran moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

Molecular Formula

C12H9NOS

Molecular Weight

215.27 g/mol

IUPAC Name

2-(2-methylfuran-3-yl)-1,3-benzothiazole

InChI

InChI=1S/C12H9NOS/c1-8-9(6-7-14-8)12-13-10-4-2-3-5-11(10)15-12/h2-7H,1H3

InChI Key

UXSVKYXZIXGJIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylfuran-3-yl)benzo[d]thiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 2-methylfuran-3-carbaldehyde under acidic conditions to form the desired product . Another approach includes the use of a palladium-catalyzed cross-coupling reaction between 2-bromobenzothiazole and 2-methylfuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzo[d]thiazole, including 2-(2-Methylfuran-3-yl)benzo[d]thiazole, exhibit promising anticancer properties. The thiazole moiety is known to enhance the bioactivity of compounds against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in breast, lung, and colon cancers by inducing apoptosis through various mechanisms such as DNA intercalation and enzyme inhibition (e.g., targeting EGFR and Akt pathways) .

Case Study:
A recent study synthesized a series of thiazole derivatives that demonstrated significant cytotoxicity against human cancer cell lines, with some compounds showing IC50 values in the nanomolar range. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhanced anticancer potency .

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Benzo[d]thiazole derivatives have been reported to inhibit quorum sensing in bacteria, which is crucial for controlling biofilm formation and virulence in pathogens like Pseudomonas aeruginosa. This non-antibiotic approach to bacterial inhibition offers a novel strategy for combating antibiotic resistance .

Case Study:
In one study, a library of benzo[d]thiazole compounds was evaluated for their ability to inhibit quorum sensing pathways. Several compounds exhibited selective inhibition of the LasB system without affecting bacterial growth, highlighting their potential as therapeutic agents against biofilm-associated infections .

Synthetic Methodologies

The synthesis of 2-(2-Methylfuran-3-yl)benzo[d]thiazole typically involves multi-step organic reactions that leverage the reactivity of both the furan and thiazole moieties. Techniques such as cyclization reactions and functional group modifications are commonly employed to enhance the compound's bioactivity.

Synthetic Method Description
CyclizationFormation of the thiazole ring through condensation reactions involving appropriate thioketones or thioamides.
FunctionalizationIntroduction of substituents on the furan ring to optimize pharmacological properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of 2-(2-Methylfuran-3-yl)benzo[d]thiazole derivatives. Modifications at various positions on the furan and thiazole rings can significantly influence their biological activity.

Key Findings:

  • Substituent Variability: Different substituents on the furan ring can enhance solubility and bioavailability.
  • Ring Modifications: Alterations in the thiazole structure can lead to improved selectivity against specific cancer cell lines or pathogens .

Mechanism of Action

The mechanism of action of 2-(2-Methylfuran-3-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects . The compound can also disrupt microbial cell membranes, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylfuran-3-yl)benzo[d]thiazole is unique due to the presence of the methylfuran moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

2-(2-Methylfuran-3-yl)benzo[d]thiazole is a compound of increasing interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety fused with a 2-methylfuran group, which may contribute to its unique biological profile. The thiazole ring is known for its versatility in medicinal chemistry, often serving as a pharmacophore in various bioactive compounds.

Antimicrobial Activity

Research indicates that derivatives of thiazole, including those similar to 2-(2-Methylfuran-3-yl)benzo[d]thiazole, exhibit significant antimicrobial properties. For instance, compounds containing thiazole rings have shown activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 3.92 mM to 4.23 mM for certain derivatives . This suggests that the structural features of thiazoles are crucial for their effectiveness against fungal pathogens.

Anticancer Properties

Thiazole derivatives have been explored for their anticancer potential. A study on structurally related compounds demonstrated that modifications in the thiazole structure could enhance antiproliferative activity against cancer cell lines, including melanoma and prostate cancer . The mechanism of action often involves the inhibition of tubulin polymerization, which is critical for cancer cell division.

Acetylcholinesterase Inhibition

Compounds similar to 2-(2-Methylfuran-3-yl)benzo[d]thiazole have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. One study reported an IC50 value of 2.7 µM for a related compound, indicating strong inhibitory activity . This highlights the potential of such compounds in developing therapeutic agents for neurodegenerative diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-(2-Methylfuran-3-yl)benzo[d]thiazole typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies have shown that the presence of electron-withdrawing or electron-donating groups significantly impacts biological activity. For example, modifications at the para position of the benzene ring can enhance lipophilicity and consequently improve antimicrobial efficacy .

Case Studies

  • Antimicrobial Efficacy : A series of thiazole derivatives were tested against various microbial strains, revealing that certain substitutions led to enhanced activity against both bacterial and fungal pathogens .
  • Neuroprotective Effects : In vitro studies demonstrated that compounds with thiazole cores exhibited neuroprotective effects by inhibiting AChE, suggesting their potential use in treating Alzheimer's disease .

Research Findings Summary Table

Activity Type Compound IC50/MIC Values Reference
AntimicrobialThiazole DerivativesMIC 3.92–4.23 mM
AnticancerSMART CompoundsLow nM range
Acetylcholinesterase InhibitorRelated Thiazole CompoundIC50 2.7 µM

Q & A

Q. What are common synthetic routes for preparing 2-(2-Methylfuran-3-yl)benzo[d]thiazole?

  • Methodological Answer : The synthesis typically involves coupling reactions between benzothiazole precursors and substituted furan derivatives. For example, nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can link the benzo[d]thiazole core to the methylfuran moiety. Key steps include:
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO are often used to stabilize intermediates .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate aryl-aryl bond formation .
  • Purification : Column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures ensures product purity .
    Example protocol: React 2-mercaptobenzo[d]thiazole with 2-methylfuran-3-carbaldehyde in the presence of KOH and a benzyl halide under reflux .

Q. How is the compound characterized structurally and for purity?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is employed:
  • IR Spectroscopy : Identifies functional groups (e.g., C=S stretching at ~1250 cm⁻¹, C-N at ~1600 cm⁻¹) .
  • NMR : ¹H NMR confirms substitution patterns (e.g., methylfuran protons at δ 2.3–2.5 ppm; aromatic benzo[d]thiazole signals at δ 7.2–8.1 ppm) .
  • Elemental Analysis : Validates empirical formula by comparing calculated vs. experimental C, H, N, S content (e.g., <0.3% deviation) .
  • Melting Point : Consistency with literature values (e.g., 139–140°C) indicates purity .

Q. What biological activities are associated with benzothiazole derivatives?

  • Methodological Answer : While direct data on 2-(2-Methylfuran-3-yl)benzo[d]thiazole is limited, structurally related compounds exhibit:
  • Antifungal Activity : Substituted benzothiazoles (e.g., 2-((4-trifluoromethylbenzyl)thio)benzo[d]thiazole) inhibit Botrytis cinerea via thiol-mediated disruption of fungal cell walls .
  • Anticancer Potential : Iridium(III) complexes with benzothiazole ligands show phosphorescence for cellular imaging and photodynamic therapy .
    In vitro assays (e.g., microdilution for MIC values) are recommended to test activity .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the design of benzothiazole derivatives?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and guide synthetic prioritization:
  • HOMO-LUMO Analysis : Identifies electron-rich regions for electrophilic substitution (e.g., methylfuran’s π-system) .
  • Thermochemical Accuracy : Hybrid functionals (e.g., B3LYP) reduce atomization energy errors to <2.4 kcal/mol, aiding stability assessments .
  • Reactivity Descriptors : Fukui indices pinpoint nucleophilic/electrophilic sites for regioselective modifications .

Q. What strategies resolve contradictions in biological activity data across similar compounds?

  • Methodological Answer : Discrepancies may arise from assay conditions or structural variations. Systematic approaches include:
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the furan ring enhance antifungal potency ).
  • Meta-Analysis : Pool data from analogs (e.g., 2-phenylbenzothiazole vs. 2-methylfuran derivatives) to identify trends .
  • In Silico Docking: Use AutoDock Vina to model interactions with targets (e.g., fungal CYP51 for antifungals) and validate with experimental IC₅₀ values .

Q. How are reaction conditions optimized for scalable synthesis?

  • Methodological Answer : A Design of Experiments (DoE) approach minimizes trial-and-error:
  • Base Screening : Potassium acetate (KOAc) outperforms NaOH or K₂CO₃ in thioetherification reactions (e.g., 92% yield for 2-(phenylthio)benzo[d]thiazole) .
  • Solvent Effects : Green solvents like water or glycerol improve sustainability without sacrificing yield (e.g., 85% in water vs. 88% in DMF) .
  • Catalyst Recovery : Magnetic Fe₃O₄@AMBA-CuI nanoparticles enable >5 reuse cycles with <5% activity loss .

Q. What analytical methods differentiate isomeric by-products in benzothiazole synthesis?

  • Methodological Answer : Isomers (e.g., 2- vs. 3-methylfuran substitution) are resolved via:
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate isomers (retention time shifts ~1.2 min) .
  • 2D NMR : NOESY correlations identify spatial proximity of methyl groups to the thiazole sulfur .
  • X-ray Crystallography : Unambiguous structural assignment using single-crystal diffraction (e.g., CCDC deposition for (Z)-2-benzylidenebenzo[d]thiazolo[3,2-a]imidazol-3(2H)-one) .

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